molecular formula C38H31N3O5 B10908977 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Cat. No.: B10908977
M. Wt: 609.7 g/mol
InChI Key: MTOJTXRAOPVHBX-UHFFFAOYSA-N
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Description

2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~-[1-(4-METHOXYBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

The synthesis of 2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~-[1-(4-METHOXYBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[de]isoquinoline-1,3-dione with appropriate amines and acylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~-[1-(4-METHOXYBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-N~1~-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as DNA, enzymes, or receptors. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar compounds include other benzo[de]isoquinoline derivatives such as:

  • 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
  • 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives

These compounds share structural similarities but differ in their substituents and functional groups, which can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C38H31N3O5

Molecular Weight

609.7 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C38H31N3O5/c1-24-22-33(29-14-6-7-17-32(29)40(24)36(43)26-18-20-28(46-2)21-19-26)41(27-12-4-3-5-13-27)34(42)23-39-37(44)30-15-8-10-25-11-9-16-31(35(25)30)38(39)45/h3-21,24,33H,22-23H2,1-2H3

InChI Key

MTOJTXRAOPVHBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O

Origin of Product

United States

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